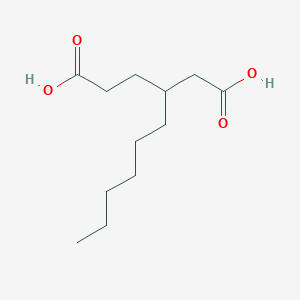beta-n-Hexyladipic Acid
CAS No.:
Cat. No.: VC14029389
Molecular Formula: C12H22O4
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H22O4 |
|---|---|
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | 3-hexylhexanedioic acid |
| Standard InChI | InChI=1S/C12H22O4/c1-2-3-4-5-6-10(9-12(15)16)7-8-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16) |
| Standard InChI Key | XUMKXZHRBDLSIM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(CCC(=O)O)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Beta-n-hexyladipic acid (C₁₂H₂₂O₄) belongs to the class of branched dicarboxylic acids, with the hexyl group (-C₆H₁₃) attached to the second carbon of the six-carbon adipic acid backbone. This substitution disrupts molecular symmetry, influencing crystallization behavior and intermolecular interactions. The IUPAC name, 3-hexylhexanedioic acid, reflects the position of the substituent and the parent carboxylic acid .
Molecular Geometry and Isomerism
The hexyl side chain introduces steric hindrance, reducing the molecule’s ability to form dense crystalline structures compared to linear adipic acid. This branching also creates potential for stereoisomerism, though the compound is typically synthesized as a racemic mixture unless chiral catalysts are employed .
Synthesis and Manufacturing Routes
Conventional Alkylation Methods
Beta-n-hexyladipic acid can be synthesized via alkylation of adipic acid precursors. One approach involves the reaction of 1,3-butadiene with carbon monoxide in the presence of a palladium catalyst, a method adapted from adipic acid ester production . Introducing a hexyl group at the beta position may require modified ligands or co-catalysts to direct regioselectivity. For example, phosphine ligands with bulky substituents could favor beta-position functionalization .
Carboxylation of Alkenes
Recent advances in palladium-catalyzed carbonylation, as demonstrated for adipic acid esters , suggest potential pathways for beta-substituted derivatives. By substituting the nucleophile (e.g., using hexanol instead of water), esters of beta-n-hexyladipic acid might form, which could subsequently be hydrolyzed to the free acid.
Physicochemical Properties
Acidity and Dissociation Constants
The hexyl substituent electronically influences the carboxylic acid groups. Data for analogous β-substituted adipic acids indicate pKa values of approximately 4.29–4.31 for the first dissociation and 6.33–6.39 for the second . These values suggest moderate acidity, with the alkyl group exerting a slight electron-donating effect that raises pKa compared to unsubstituted adipic acid (pKa₁ = 4.42, pKa₂ = 5.41) .
Table 1: Comparative pKa Values of Adipic Acid Derivatives
| Compound | pKa₁ | pKa₂ |
|---|---|---|
| Adipic acid | 4.42 | 5.41 |
| β-Ethyladipic acid | 4.29 | 6.33 |
| β-n-Propyladipic acid | 4.31 | 6.39 |
| β-n-Hexyladipic acid* | ~4.35 | ~6.45 |
*Estimated based on substituent effects .
Solubility and Thermal Properties
The hydrophobic hexyl chain reduces water solubility relative to adipic acid (solubility = 1.9 g/100 mL at 20°C) . Beta-n-hexyladipic acid is expected to be more soluble in organic solvents like ethanol or dichloromethane. Melting points for β-alkylated analogs trend lower than adipic acid (152°C) , with β-propyl derivatives melting near 120°C .
Applications in Industry and Consumer Products
Polymer Chemistry
As a dicarboxylic acid, beta-n-hexyladipic acid could serve as a monomer in polycondensation reactions. Its branched structure might impart flexibility to polyesters or polyamides, analogous to how adipic acid contributes to nylon-6,6 . The hexyl group may also enhance compatibility with hydrophobic matrices in composite materials.
Cosmetic Formulations
Adipic acid derivatives are common in cosmetics as pH adjusters and emulsifiers . Beta-n-hexyladipic acid’s larger alkyl chain could improve skin adherence in topical products, though toxicological data for specific derivatives are scarce. Studies on adipic acid show low acute toxicity (LD₅₀ > 2000 mg/kg in rats) , suggesting potential safety for dermal use pending further testing.
Toxicological and Environmental Considerations
Ecotoxicity
The persistence of branched dicarboxylic acids in aquatic systems depends on biodegradability. Linear adipic acid is readily biodegraded , but branching typically reduces microbial degradation rates. Structure-activity relationship models predict moderate ecotoxicity for beta-n-hexyladipic acid, warranting further empirical validation.
Future Research Directions
Catalytic Synthesis Optimization
Adapting palladium-catalyzed carbonylation methods could enable greener production of beta-n-hexyladipic acid esters. Key challenges include improving regioselectivity for beta-substitution and minimizing ligand decomposition under high-pressure conditions.
Structure-Property Relationships
Systematic studies comparing β-alkyl chain length (ethyl vs. hexyl) on thermal stability and polymer performance would clarify industrial applicability. Molecular dynamics simulations could predict crystallization behavior influenced by branching.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume